molecular formula C28H30N2O3 B601926 Darifenacin N-Oxide CAS No. 1391080-40-2

Darifenacin N-Oxide

Cat. No.: B601926
CAS No.: 1391080-40-2
M. Wt: 442.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin N-Oxide is an impurity of Darifenacin, a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

Properties

CAS No.

1391080-40-2

Molecular Formula

C28H30N2O3

Molecular Weight

442.55

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Darifenacin Impurity C

Origin of Product

United States

Foundational & Exploratory

Darifenacin N-Oxide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Darifenacin N-Oxide

Introduction: The Metabolic Landscape of Darifenacin

Darifenacin is a potent and selective M3 muscarinic receptor antagonist, clinically significant in the management of overactive bladder[1][2][3]. Its therapeutic action stems from the targeted blockade of M3 receptors, which are primarily responsible for mediating bladder muscle contractions[1][2]. The journey of Darifenacin within a biological system is marked by extensive hepatic metabolism, a critical factor influencing its pharmacokinetic profile and disposition. This metabolic process is predominantly mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[2][4].

Metabolism of Darifenacin proceeds through several key pathways, including monohydroxylation, the opening of the dihydrobenzofuran ring, and N-dealkylation[2][5]. Among the resultant metabolites is this compound, formed through the oxidation of the tertiary nitrogen within the pyrrolidine ring. The formation of N-oxide metabolites is a common metabolic route for drugs containing tertiary amines[6][7]. As a distinct chemical entity, this compound is of significant interest to researchers and drug development professionals, particularly in the fields of pharmacokinetics, drug metabolism, and analytical chemistry, where it serves as a crucial reference standard for impurity profiling and quality control[8][9].

Chemical Identity and Structure

The precise chemical identity of this compound is defined by its systematic name and unique identifiers, which are essential for regulatory and research documentation.

  • Systematic IUPAC Name : (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide[10].

  • Synonym : (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenyl acetamide[11][12][13].

  • CAS Number : 1391080-40-2[8][11][12][13][14].

Structurally, this compound retains the core scaffold of its parent compound, Darifenacin. This includes the diphenylacetamide moiety and the (2,3-dihydrobenzofuran-5-yl)ethyl group. The defining structural modification is the oxidation of the pyrrolidine nitrogen atom to form an N-oxide. This conversion introduces a polar N-O bond, which can alter the physicochemical properties of the molecule, such as its polarity and basicity, compared to the parent drug.

Metabolic Formation of this compound

The biotransformation of Darifenacin to its N-oxide metabolite is a Phase I metabolic reaction. This process involves the enzymatic addition of an oxygen atom to the tertiary nitrogen of the pyrrolidine ring, a reaction often catalyzed by Cytochrome P450 or Flavin-containing monooxygenase (FMO) enzyme systems[7].

G cluster_0 Metabolic Pathway Darifenacin Darifenacin (C₂₈H₃₀N₂O₂) (Tertiary Amine) N_Oxide This compound (C₂₈H₃₀N₂O₃) (N-Oxide Metabolite) Darifenacin->N_Oxide  CYP450 / FMO Mediated  N-Oxidation

Metabolic conversion of Darifenacin to this compound.

Physicochemical Properties and Molecular Weight

The addition of an oxygen atom during N-oxidation results in a predictable change in the elemental composition and, consequently, the molecular weight of the molecule.

  • Molecular Formula : C₂₈H₃₀N₂O₃[8][11][12][14].

The molecular weight of this compound is a fundamental parameter for its quantification and characterization in analytical assays. Based on its molecular formula, the calculated molecular weight is approximately 442.55 g/mol [11][12][13][14][15].

Summary of Chemical and Physical Data

The table below consolidates the key identifiers and quantitative data for this compound for easy reference.

ParameterValueReference(s)
IUPAC Name (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide[10]
CAS Number 1391080-40-2[8][11][14]
Molecular Formula C₂₈H₃₀N₂O₃[8][11][12]
Molecular Weight 442.55 g/mol [11][12][14][15]
Parent Drug Darifenacin (CAS: 133099-04-4, Mol. Wt: 426.55 g/mol )[1]

Analytical Considerations and Methodologies

Trustworthiness through Self-Validating Systems

In drug development and manufacturing, this compound is primarily encountered as a metabolite and a potential impurity in the final drug product. Therefore, its accurate identification and quantification are paramount for ensuring the safety, efficacy, and quality of Darifenacin formulations. The protocols for its analysis must be robust and self-validating, typically involving orthogonal analytical techniques to confirm both identity and purity.

Causality in Experimental Choices

The selection of analytical methods is driven by the need to unambiguously differentiate the N-oxide from the parent drug and other related substances. Mass spectrometry is chosen for its ability to confirm the expected mass shift of +16 amu from Darifenacin, while chromatographic techniques are essential for resolving these closely related compounds. Spectroscopic methods like NMR provide definitive structural confirmation.

Standard Protocol for Characterization of a this compound Reference Standard

This workflow outlines the standard multi-step process for the comprehensive characterization of a this compound reference standard, ensuring its suitability for use in quantitative and qualitative analyses.

G cluster_workflow Analytical Characterization Workflow start Reference Standard (this compound) hplc 1. Purity Assessment (HPLC) - Determine % purity - Identify related impurities start->hplc ms 2. Molecular Weight Confirmation (LC-MS) - Confirm [M+H]⁺ at m/z ~443.2 - Validate mass of C₂₈H₃₀N₂O₃ hplc->ms nmr 3. Structural Elucidation (¹H-NMR) - Confirm proton environment - Verify N-oxide formation via chemical shifts ms->nmr ir 4. Functional Group Analysis (FTIR) - Identify characteristic bonds (N-O, C=O, etc.) nmr->ir coa Certificate of Analysis (CoA) - Consolidate all data - Certify identity, purity, and potency ir->coa

Workflow for the analytical validation of a reference standard.

Step-by-Step Methodology:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Objective: To determine the purity of the reference standard and separate it from the parent drug and other process-related impurities.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).

    • Stationary Phase: A C18 reversed-phase column is typically used.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

    • Outcome: A chromatogram showing a primary peak for this compound, with purity calculated based on the area percentage of all observed peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation:

    • Objective: To confirm the molecular weight of the compound.

    • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 443.2. This confirms the molecular formula C₂₈H₃₀N₂O₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Objective: To provide unequivocal structural confirmation.

    • Technique: ¹H-NMR and ¹³C-NMR spectroscopy.

    • Analysis: The resulting spectra are analyzed to confirm the presence of all expected proton and carbon environments. Specifically, shifts in the signals of protons adjacent to the pyrrolidine nitrogen can provide direct evidence of N-oxide formation compared to the spectrum of Darifenacin.

  • Certificate of Analysis (CoA) Generation:

    • Objective: To create a formal document summarizing all analytical findings.

    • Content: The CoA includes the compound's identity, CAS number, molecular formula, molecular weight, and the results from all tests performed (e.g., HPLC purity, mass spectral data, NMR confirmation), certifying its suitability as a reference standard[12].

Conclusion

This compound, with a molecular formula of C₂₈H₃₀N₂O₃ and a corresponding molecular weight of approximately 442.55 g/mol , is a key metabolite of Darifenacin[11][15]. Its chemical structure is distinguished from the parent drug by the presence of an N-oxide functional group on the pyrrolidine ring. For researchers and drug development professionals, a thorough understanding of its structure and properties is not merely academic; it is a practical necessity for developing robust analytical methods, ensuring drug product quality, and comprehensively characterizing the metabolic fate of Darifenacin. The use of well-characterized reference standards, validated through orthogonal analytical techniques, remains the cornerstone of achieving these objectives.

References

  • Omsynth Lifesciences. This compound : CAS No.1391080-40-2. [Link]

  • Pharmaffiliates. CAS No : 1391080-40-2 | Product Name : this compound. [Link]

  • SynThink Research Chemicals. Darifenacin N oxide | 1391080-40-2. [Link]

  • National Center for Biotechnology Information. Darifenacin | C28H30N2O2 | CID 444031 - PubChem. [Link]

  • Cleanchem. This compound Impurity | CAS No: 1391080-40-2. [Link]

  • Webster, R., et al. (1997). Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man. Xenobiotica. [Link]

  • Veeprho Pharmaceuticals. This compound | CAS 1391080-40-2. [Link]

  • Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]

  • Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. ResearchGate. [Link]

Sources

Pharmacological Activity of Darifenacin N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological activity, metabolic context, and experimental characterization of the Darifenacin N-Oxide metabolite.

Executive Summary

This compound (CAS: 1391080-40-2) is a specific oxidative metabolite and degradation impurity of Darifenacin, a selective M3 muscarinic receptor antagonist used for overactive bladder (OAB).[1][2] While the parent drug, Darifenacin, exhibits high affinity (pKi ~8.[3]9) and selectivity for the M3 receptor, the N-Oxide derivative represents a critical control point in both drug metabolism (pharmacokinetics) and drug substance stability (chemistry, manufacturing, and controls).

Unlike the major circulating metabolite UK-148,993 (3-hydroxy darifenacin), which retains partial pharmacological activity, this compound is primarily characterized as a metabolic dead-end or degradation product with significantly attenuated receptor affinity due to the introduction of a polar oxide moiety on the tertiary pyrrolidine nitrogen. This guide explores its formation, pharmacological profiling, and the protocols required to isolate and validate its activity.

Chemical Structure & Metabolic Formation

Structural Transformation

Darifenacin acts as a tertiary amine.[4] The N-Oxide is formed via the oxidation of the nitrogen atom within the pyrrolidine ring. This transformation alters the physicochemical properties of the molecule, increasing polarity and reducing lipophilicity, which drastically impacts its ability to penetrate the blood-brain barrier (BBB) and interact with the hydrophobic pocket of the muscarinic receptor.

Formation Pathways

The N-Oxide is generated through two distinct mechanisms:

  • In Vivo Metabolism: Mediated primarily by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 isoforms (CYP3A4) as a minor pathway.

  • In Vitro Degradation: Formed during storage via oxidative stress, necessitating strict impurity limits (ICH Q3B).

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the bio-active hydroxylation pathway and the N-oxidation pathway.

MetabolicPathway Parent Darifenacin (Parent Drug) CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4 (Major) Parent->CYP3A4 FMO FMO / Oxidation (Minor/Degradation) Parent->FMO HydroxyMet UK-148,993 (3-Hydroxy Darifenacin) [Active Metabolite] CYP2D6->HydroxyMet Hydroxylation RingOpen Ring-Opened Metabolites CYP3A4->RingOpen Ring Opening NOxide This compound (Impurity C) [Low/Negligible Activity] FMO->NOxide N-Oxidation

Figure 1: Metabolic divergence of Darifenacin. The N-Oxide is formed via FMOs or oxidative degradation, distinct from the CYP2D6-mediated active metabolite pathway.

Pharmacological Profile[5][6][7]

Receptor Affinity (M3 Selectivity)

The core pharmacological question regarding this compound is its affinity for the human M3 muscarinic receptor compared to the parent.

  • Parent (Darifenacin): High affinity (Ki ≈ 1–2 nM) and selectivity for M3 over M1/M2.

  • Hydroxylated Metabolite (UK-148,993): Retains affinity but is approximately 50-fold less potent than the parent.

  • N-Oxide Metabolite: The addition of the oxygen atom creates a coordinate covalent bond, introducing a localized charge. In muscarinic antagonists, the tertiary amine is crucial for ionic interaction with an aspartate residue (Asp147 in M3) in the receptor binding pocket. N-oxidation disrupts this interaction, typically resulting in a >100-fold reduction in affinity .

Comparative Binding Data

While specific Ki values for the N-Oxide are often proprietary to impurity dossiers, the hierarchy of potency is established as follows:

CompoundTargetAffinity (pKi / Ki)Pharmacological Status
Darifenacin M3 ReceptorpKi ~ 8.9 (1.2 nM)Primary Active
UK-148,993 M3 ReceptorKi ~ 60 nMMinor Active (Low Potency)
This compound M3 ReceptorKi > 1000 nM (Est.) Inactive / Impurity

Note: The N-Oxide is tracked primarily as "Impurity C" in USP/EP monographs rather than an active contributor to clinical efficacy.

Experimental Protocols

To empirically validate the activity (or inactivity) of this compound, researchers must synthesize the standard and subject it to a competitive radioligand binding assay.

Protocol A: Synthesis of this compound (Reference Standard)

Objective: To generate high-purity this compound for pharmacological testing.

  • Reagents: Darifenacin hydrobromide (1 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.1 eq), Dichloromethane (DCM), Sodium Bicarbonate (NaHCO3).

  • Dissolution: Dissolve Darifenacin free base in DCM at 0°C.

  • Oxidation: Add mCPBA portion-wise over 30 minutes. Maintain temperature < 5°C to prevent ring opening.

  • Reaction: Stir at room temperature for 3-6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The N-Oxide will appear more polar (lower Rf) than the parent.

  • Quenching: Wash the organic layer with saturated NaHCO3 to remove benzoic acid by-products.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution with DCM -> 5% MeOH/DCM).

  • Validation: Confirm structure via LC-MS (M+16 mass shift) and 1H-NMR (downfield shift of protons adjacent to the nitrogen).

Protocol B: M3 Receptor Radioligand Binding Assay

Objective: Determine the Ki of this compound.

  • System: CHO-K1 cells stably expressing human recombinant M3 receptors.

  • Membrane Prep: Homogenize cells in ice-cold HEPES buffer (20 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) at 0.2 nM concentration.

  • Competition:

    • Incubate membranes with [3H]-NMS and varying concentrations of This compound (10^-10 M to 10^-5 M).

    • Include Atropine (1 µM) to define non-specific binding.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Assay Workflow Diagram

AssayWorkflow Prep Membrane Preparation (CHO-hM3 Cells) Incubation Incubation (Membranes + [3H]-NMS + N-Oxide) Prep->Incubation Add Ligands Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Binding Counting Scintillation Counting (CPM Measurement) Filtration->Counting Measure Radioactivity Analysis Data Analysis (Non-linear Regression -> Ki) Counting->Analysis Calculate Affinity

Figure 2: Workflow for determining the receptor affinity of this compound.

Safety & Regulatory Implications[8][9]

While pharmacologically negligible, the N-Oxide is significant in drug development:

  • Reversion Risk: N-oxides can be reduced back to the parent amine in vivo (retro-reduction) by hemoglobin or mitochondrial enzymes, potentially acting as a reservoir for the parent drug, though this is minimal for Darifenacin.

  • Impurity Control: Regulatory bodies (FDA/EMA) classify this as a degradation product. Limits are set based on ICH Q3B(R2). High levels of N-oxide in the drug product indicate poor stability or exposure to oxidative conditions during manufacturing.

References

  • FDA Center for Drug Evaluation and Research. (2004). Clinical Pharmacology and Biopharmaceutics Review: Enablex (Darifenacin). Retrieved from [Link]

  • Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin.[5][6] Clinical Pharmacokinetics, 45(4), 325–350. Retrieved from [Link]

  • European Medicines Agency (EMA). (2004). Scientific Discussion: Emselex (Darifenacin). Retrieved from [Link]

  • Napier, C., et al. (1997). Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors. Journal of Receptor and Signal Transduction Research. Retrieved from [Link]

Sources

Technical Guide: Identification and Chromatographic Resolution of Darifenacin N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification and bioanalytical characterization of Darifenacin N-Oxide. This guide is structured to address the specific analytical challenges posed by thermally labile N-oxide metabolites in LC-MS/MS workflows.

Executive Summary

In the bioanalysis of muscarinic antagonists like Darifenacin (


), the identification of metabolites is critical for compliance with FDA/ICH MIST (Metabolites in Safety Testing) guidelines.[1][2] While the primary metabolic pathways of Darifenacin involve CYP3A4 and CYP2D6-mediated hydroxylation and N-dealkylation, the tertiary amine structure of the pyrrolidine ring renders the molecule susceptible to N-oxidation.

The identification of this compound (


 443.2) presents a distinct bioanalytical challenge: In-Source Fragmentation (ISF) . N-oxides are thermally unstable and can undergo de-oxygenation within the electrospray ionization (ESI) source, reverting to the parent ion (

427.2). If the N-oxide is not chromatographically resolved from the parent drug, this conversion results in the overestimation of Darifenacin plasma concentrations, compromising pharmacokinetic (PK) data integrity.

This guide outlines a self-validating workflow to positively identify, resolve, and quantify this compound, distinguishing it from isobaric hydroxylated metabolites.

Part 1: The Metabolic & Structural Context

Darifenacin is a selective M3 receptor antagonist.[3] Its metabolic clearance is extensive, primarily producing hydroxylated and N-dealkylated forms.[3][4][5][6] However, the formation of N-oxides is a class-characteristic risk for drugs containing cyclic tertiary amines.

Structural Logic for Mass Spectrometry
  • Parent (Darifenacin): Monoisotopic Mass ~426.23 Da.

    • Precursor Ion

      
      :  427.2
      
  • Target Metabolite (this compound): Addition of Oxygen (+16 Da).

    • Precursor Ion

      
      :  443.2
      
  • Isobaric Interference (Hydroxylated Metabolites): Addition of Oxygen (+16 Da).

    • Precursor Ion

      
      :  443.2
      

The Analytical Problem: Both N-oxides and Hydroxyl-metabolites share the same


 (443.2). Standard MS scans cannot distinguish them. Furthermore, the N-oxide can reduce to the parent (427.2) in the source.[7][8][9][10]

Metabolic_Pathway Parent Darifenacin (m/z 427.2) CYP CYP3A4 / CYP2D6 Parent->CYP NOxide This compound (m/z 443.2) [Labile] CYP->NOxide +16 Da (N-Oxidation) Hydroxyl Hydroxy-Darifenacin (m/z 443.2) [Stable] CYP->Hydroxyl +16 Da (Hydroxylation) Artifact Artifact: In-Source Reduction (Mimics Parent) NOxide->Artifact High Temp / Voltage

Figure 1: Metabolic divergence and the analytical risk of in-source reduction.

Part 2: Analytical Challenges & Causality

In-Source Fragmentation (ISF)

In an ESI source, high temperatures and declustering potentials (DP) can cause the N-O bond to cleave.

  • Observation: You inject a pure standard of N-Oxide (443.2), but the MS detector registers a signal at the Parent channel (427.2).

  • Consequence: If the N-oxide co-elutes with the parent, the parent's quantification is falsely elevated.

Isobaric Differentiation

Since both Hydroxyl and N-oxide forms have


 443.2, MS/MS fragmentation patterns must be used to distinguish them.
  • N-Oxides: Typically show a characteristic loss of 16 Da (

    
    , 
    
    
    
    427) or 17 Da (
    
    
    ,
    
    
    426).
  • Hydroxyls: Typically show a loss of water (-18 Da) or retain the oxygen in the fragment.

Part 3: Method Development & Protocols

A. Sample Preparation (Protein Precipitation)

While Solid Phase Extraction (SPE) provides cleaner extracts, Protein Precipitation (PPT) is recommended here to minimize the loss of polar N-oxides which might not retain well on standard non-polar SPE cartridges.

Protocol:

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • IS Addition: Add 20 µL of stable-isotope labeled Internal Standard (Darifenacin-d4).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) (chilled to 4°C).

    • Why ACN? Methanol can promote N-oxide degradation/reduction more than ACN.

  • Agitation: Vortex for 2 min at 1200 rpm.

  • Separation: Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

B. Chromatographic Conditions

Separation is the primary defense against ISF. The N-oxide is more polar than the parent and should elute earlier.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Reasoning: CSH (Charged Surface Hybrid) technology provides better peak shape for basic compounds like Darifenacin at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • Note: A shallow gradient is required to ensure baseline separation between the N-oxide (expected RT ~2.5 min) and Parent (expected RT ~3.2 min).

C. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temperature: < 400°C .

    • Critical: Keep source temperature as low as possible (e.g., 350°C) to minimize thermal degradation of the N-oxide.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Purpose
Darifenacin 427.2148.1Quantitation
N-Oxide (Q1) 443.2427.2Identification (Loss of Oxygen)
N-Oxide (Q2) 443.2148.1Confirmation (Shared fragment)
Hydroxyl-Met 443.2425.2Identification (Loss of H2O)

Part 4: The Identification Workflow (Decision Logic)

This self-validating workflow ensures that a signal observed at


 443.2 is definitively the N-oxide and not a hydroxylated metabolite or artifact.

ID_Workflow Start Signal Detected Precursor m/z 443.2 CheckRT Compare Retention Time (RT) vs Parent (Darifenacin) Start->CheckRT EarlyElute Elutes Earlier than Parent (More Polar) CheckRT->EarlyElute LateElute Elutes with/after Parent CheckRT->LateElute FragCheck Analyze MS/MS Fragmentation EarlyElute->FragCheck Reject ID: Hydroxylated Metabolite LateElute->Reject Loss16 Major Product: 427.2 (Loss of -16 Da) FragCheck->Loss16 Loss18 Major Product: 425.2 (Loss of -18 Da) FragCheck->Loss18 Confirm POSITIVE ID: This compound Loss16->Confirm Loss18->Reject

Figure 2: Logic gate for distinguishing N-Oxide from Hydroxylated metabolites.

Validation Step: The "Source Test"

To confirm the stability of your method:

  • Inject a high concentration of the putative N-oxide.

  • Monitor the Parent Channel (427.2 -> 148.1) at the retention time of the N-oxide.

  • Acceptance Criteria: The signal in the parent channel at the N-oxide's retention time should be < 5% of the N-oxide response. If it is higher, reduce Source Temperature and Declustering Potential immediately.

Part 5: References

  • US Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2004). Clinical Pharmacology and Biopharmaceutics Review: Darifenacin (Enablex). Application No. 21-513. Retrieved from [Link]

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry. In Identification and Quantification of Drugs, Metabolites, Drug Metabolizing Enzymes, and Transporters (pp. 237-250). Springer.

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Context on metabolic stability and N-oxide formation).

  • European Medicines Agency (EMA). (2010). ICH Guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials. Retrieved from [Link]

Sources

Technical Assessment: Darifenacin N-Oxide Structural Alerts & Genotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of Darifenacin N-Oxide, specifically addressing its structural alerts for genotoxicity under the ICH M7(R1) framework. It is designed for toxicologists and CMC scientists requiring a self-validating strategy for impurity qualification.

Executive Summary & Structural Context

This compound (CAS 1391080-40-2) is an oxidative degradation product and potential metabolite of the muscarinic antagonist Darifenacin. In the context of pharmaceutical impurity profiling, it presents a specific challenge: it contains a tertiary amine N-oxide moiety, a functional group often flagged by in silico mutagenicity prediction systems (QSAR) due to its electronic similarity to known DNA-reactive aromatic N-oxides.

However, a structural discrimination must be made immediately:

  • Aromatic N-Oxides (e.g., Pyridine N-oxide, Quindioxin): High-potency structural alerts associated with direct DNA intercalation or radical generation.

  • Aliphatic N-Oxides (e.g., this compound): Generally lower reactivity. Their genotoxic potential is often modulated by in vivo metabolic reduction back to the parent amine.

This guide outlines the critical path to distinguish a "false positive" structural alert from a true mutagenic risk, utilizing a weight-of-evidence approach compliant with ICH M7.

Structural Characterization

The impurity differs from the API solely by the oxidation of the pyrrolidine nitrogen.

StructureComparison cluster_0 Parent API cluster_1 Impurity / Metabolite Darifenacin Darifenacin (Tertiary Pyrrolidine Amine) NOxide This compound (Aliphatic N-Oxide Alert) Darifenacin->NOxide Oxidative Degradation (Storage/Stress) NOxide->Darifenacin Metabolic Reduction (In Vivo / Reductive S9)

Figure 1: Structural relationship showing the reversible oxidation-reduction pathway critical for risk assessment.

In Silico Assessment (QSAR) Strategy

Under ICH M7, any impurity not fully tested for mutagenicity must be evaluated using two complementary QSAR methodologies (Expert Rule-based and Statistical).

The "N-Oxide" Alert in QSAR

Commercially available systems (e.g., DEREK, Leadscope, MultiCASE) may flag this compound due to the generic "N-O" bond alert.

  • Alert Basis: Potential for oxygen transfer or formation of reactive radicals.

  • Refinement: The alert should be manually reviewed. The aliphatic pyrrolidine N-oxide is distinct from the "Cohort of Concern" (e.g., N-nitroso, Azoxy). If the QSAR prediction is Positive or Equivocal , it triggers a Class 3 assignment, requiring further qualification.

Scientific Causality: The tertiary amine N-oxide is chemically stable but biologically labile. The primary defense against mutagenicity is the metabolic reduction to the parent drug.

The Metabolic "Read-Across" Argument

A robust argument for non-mutagenicity can be constructed if the parent drug is known to be non-mutagenic. This relies on the physiological reality that aliphatic N-oxides are rapidly reduced to their corresponding tertiary amines by cytochrome P450 enzymes and NADH-dependent reductases in the liver and gut microbiota.

The Logic Chain:

  • Parent Safety: Darifenacin is established as non-genotoxic (Negative in Ames, Chromosomal Aberration, and In Vivo Micronucleus assays).

  • Conversion: this compound is reduced in vivo to Darifenacin.

Note: This argument is valid for systemic toxicity but must be validated for direct mutagenicity in the Ames test, as the N-oxide itself (before reduction) could theoretically interact with bacterial DNA.

DecisionTree Start Impurity Identification: This compound QSAR Conduct QSAR (x2) (ICH M7 Rule) Start->QSAR Alert Structural Alert Identified? (N-Oxide Moiety) QSAR->Alert Class5 Class 5: Non-Mutagenic Control as regular impurity Alert->Class5 No Alert (Negative) MetabCheck Is it a Significant Human Metabolite? Alert->MetabCheck Positive Alert Class3 Class 3: Alerting Structure Unrelated to Parent? Ames Conduct Ames Test (Standard + Reductive) Class3->Ames Experimental Validation MetabCheck->Class3 No (Minor/Degradant) Exempt Exempt from ICH M7 (Qualification by Metabolism) MetabCheck->Exempt Yes (>10% exposure) Result Ames Result? Ames->Result Result->Class5 Negative Class2 Class 2: Mutagenic Control to TTC (1.5 µg/day) Result->Class2 Positive

Figure 2: ICH M7 Classification workflow specific to this compound.

Experimental Protocols: The Self-Validating Ames Test

If QSAR predicts mutagenicity (Class 3), an Ames test is required to downgrade the impurity to Class 5. However, standard Ames protocols can yield false positives for N-oxides due to incomplete reduction in the petri dish.

Protocol Modification for N-Oxides

To ensure the test reflects in vivo reality, the protocol must ensure adequate metabolic reduction capability.

Standard Protocol:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Activation: Standard Rat Liver S9 (Aroclor 1254 induced).

Recommended "Reductive" Modification (If Standard is Positive/Equivocal): N-oxides may require a "Prival modification" or specific pre-incubation steps to facilitate reduction.

  • S9 Source: Use Hamster Liver S9 (often higher reductive capacity) or Rat S9 with increased cofactor levels (NADH/FMN).

  • Pre-incubation: Use the pre-incubation method (20-30 mins at 37°C) rather than plate incorporation. This allows enzymes to reduce the N-oxide to the amine before the bacteria are plated in agar, mimicking the liver's "first-pass" effect.

Interpretation:

  • Negative (+/- S9): The N-oxide is non-mutagenic. Reclassify to Class 5 .

  • Positive (- S9) / Negative (+ S9): Suggests the N-oxide is a direct mutagen but is detoxified by metabolism. Risk Assessment: If the in vivo reduction rate is high, the risk may be negligible, but this requires complex follow-up (transgenic rodent assays).

  • Positive (+/- S9): Confirmed mutagen. Control to TTC.

Risk Assessment & Control Limits

If the impurity is confirmed Class 5 (Non-mutagenic), it is controlled under ICH Q3A/B (e.g., 0.15% or 1.0 mg/day qualification threshold).

If confirmed Class 2 (Mutagenic), the Threshold of Toxicological Concern (TTC) applies.[1]

Calculation of Permitted Daily Exposure (PDE)

Formula:



Concentration Limit in Drug Product:



  • Darifenacin Max Dose: 15 mg/day (0.015 g).

  • Calculation:

    
    
    

Note: 100 ppm is significantly tighter than the standard 0.15% limit for non-mutagenic impurities. This highlights the critical importance of the Ames test to "de-risk" the alert and move the impurity to Class 5.

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[2][3][4] Link

  • U.S. Food and Drug Administration (FDA). Darifenacin (Enablex) Prescribing Information & Medical Review. (2004). Link

  • Hasselgren, C., et al. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? Mutagenesis, 34(1), 103–115. (2019). Link

  • Prival, M. J., & Mitchell, V. D. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research, 97(2), 103-116. (1982). Link

Sources

Methodological & Application

Application Note: Mobile Phase Chemistry & Optimization for Darifenacin N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for analytical chemists and pharmaceutical scientists. It moves beyond standard "recipe" protocols to explain the mechanistic rationale behind mobile phase selection, ensuring robust separation of Darifenacin from its N-Oxide impurity.

Part 1: The Analytical Challenge

Darifenacin is a selective M3 muscarinic receptor antagonist containing a tertiary pyrrolidine amine.[1] Its analysis is complicated by the presence of Darifenacin N-Oxide , a primary oxidative degradant and metabolite.

The Physicochemical Conflict

Effective separation requires managing the distinct ionization behaviors of the parent drug and its N-oxide.

FeatureDarifenacin (Parent)This compoundImpact on Chromatography
Functional Group Tertiary AmineAmine

-Oxide
Polarity & Basicity difference
pKa (Approx) ~9.2 (Basic)~4.5 (Conjugate Acid)Critical Selectivity Driver
Polarity Moderate (Hydrophobic backbone)High (Dipolar

bond)
N-Oxide elutes significantly earlier in RP
Key Risk Silanol interaction (Peak tailing)Thermal instability / ReductionRequires controlled temperature & pH

The Core Problem: Standard acidic mobile phases (pH 2-3) protonate both species, potentially compressing resolution if the column's hydrophobic selectivity isn't optimized. Conversely, mid-pH ranges (pH 5-7) expose free silanols on silica columns, causing severe tailing for the parent amine.

Part 2: Mobile Phase Design Strategy

To achieve a "Self-Validating" method—where the chemistry itself prevents co-elution—we utilize pH-Dependent Selectivity Manipulation .[1]

Buffer Selection: The pH Switch

The separation mechanism changes drastically based on mobile phase pH relative to the pKa of the N-oxide (~4.5).

  • Scenario A: Acidic Mobile Phase (pH 3.0)

    • State: Parent (

      
      ), N-Oxide (
      
      
      
      ).[1]
    • Mechanism:[1][2][3] Both are protonated. Separation is driven purely by the hydrophobic difference between the bulky parent structure and the more polar oxygenated impurity.

    • Advantage:[1][4][5][6][7][8] Suppresses silanol ionization on the column, ensuring sharp peaks for the parent drug.

    • Recommendation:Preferred for Routine QC. [1]

  • Scenario B: Intermediate Mobile Phase (pH 6.0)

    • State: Parent (

      
      ), N-Oxide (Neutral/Zwitterionic).[1]
      
    • Mechanism:[1][2][3] The N-oxide is largely deprotonated (neutral), while Darifenacin remains fully charged.[1]

    • Advantage:[1][4][5][6][7] Massive selectivity difference.

    • Disadvantage:[1][5] High risk of peak tailing for Darifenacin due to silanol interactions. Requires "Hybrid" (e.g., BEH, XBridge) or "Shielded" columns.

Organic Modifier: Acetonitrile vs. Methanol[6][7]
  • Acetonitrile (ACN): Preferred for sharp peaks and lower backpressure. ACN is aprotic and suppresses the ionization of residual silanols better than methanol, reducing tailing for the basic Darifenacin.

  • Methanol (MeOH): Proticity can help solvate the polar N-oxide, but often leads to broader peaks for the parent amine.

Additives
  • Triethylamine (TEA): Historical approach. Competing base to block silanols.

  • Modern Approach: Use high-purity columns (Type B silica) and chaoticotropic salts (e.g., Potassium Hexafluorophosphate) or simply robust buffers (Ammonium Formate) to avoid TEA, which contaminates MS sources.[1]

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the mobile phase based on the column technology available.

MobilePhaseLogic Start Start: this compound Separation ColumnType Select Column Technology Start->ColumnType Traditional Traditional Silica (C18) ColumnType->Traditional Standard QC Lab Hybrid Hybrid Particle (BEH/XBridge) ColumnType->Hybrid R&D / MS Compatible PathAcid Acidic pH (2.5 - 3.5) Traditional->PathAcid Must suppress silanols Hybrid->PathAcid Works well too PathHighpH Alkaline pH (9.5 - 10.5) Hybrid->PathHighpH Leverage pKa diff BufferAcid Buffer: Ammonium Formate / Phosphate Modifier: Acetonitrile PathAcid->BufferAcid BufferBase Buffer: Ammonium Bicarbonate / NH4OH Modifier: Methanol/ACN PathHighpH->BufferBase ResultAcid Result: Sharp Parent Peak N-Oxide elutes early (Polar) Mechanism: Hydrophobic Subtraction BufferAcid->ResultAcid ResultBase Result: Extreme Selectivity Parent = Neutral (Retained) N-Oxide = Polar (Elutes Void) BufferBase->ResultBase

Caption: Decision tree correlating column chemistry with pH strategy to maximize resolution between Darifenacin and its N-Oxide.

Part 4: Detailed Experimental Protocol

This protocol uses the Acidic Strategy (Scenario A) as it is the most robust for standard HPLC systems and compatible with UV and MS detection (if Formate is used).

Reagents & Preparation
  • Water: HPLC Grade (Milli-Q, 18.2 MΩ).[1]

  • Acetonitrile: HPLC Gradient Grade.

  • Buffer Salt: Ammonium Formate (for MS compatibility) or Potassium Dihydrogen Phosphate (for UV only, better peak shape).

  • pH Adjuster: Formic Acid (for Formate) or Orthophosphoric Acid (for Phosphate).

Mobile Phase Composition
  • Mobile Phase A (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.2 with Formic Acid.

    • Why pH 3.2? It is well below the pKa of Darifenacin (9.2) ensuring full protonation, and below the pKa of the N-oxide (~4.5), ensuring both species are cationic. This prevents secondary interactions (ion-exchange) with silanols.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface coverage to shield silanols; T3 bonding retains polar N-oxides better than standard C18.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.[1][9]
Temperature 30°CCritical: N-oxides can be thermally labile.[1] Do not exceed 40°C.
Detection UV @ 210 nm & 286 nm286 nm is specific to the carbamoyl/benzofuran system; 210 nm detects non-chromophoric impurities.
Injection Vol 10 µLPrevent overload which causes tailing.
Gradient Program

The N-oxide is significantly more polar and will elute early.[1] A shallow initial gradient is required to separate it from the solvent front and other polar degradants.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold for polar retention
2.09010Isocratic hold to resolve N-Oxide
15.04060Gradient to elute Darifenacin
18.04060Wash
18.19010Re-equilibration
25.09010End

Part 5: Self-Validating System Suitability[1]

To ensure the data is trustworthy, the method must pass these specific criteria before every run:

  • Resolution (

    
    ):  The resolution between this compound and Darifenacin (or the nearest peak) must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  For the Darifenacin peak, 
    
    
    
    must be
    
    
    .
    • Troubleshooting: If

      
      , the mobile phase pH may have drifted higher, or the column has lost its end-capping.
      
  • Sensitivity Check: S/N ratio for the N-Oxide at the reporting limit (e.g., 0.05%) must be

    
    .
    

Part 6: References

  • Darifenacin Structure & pKa Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 444031, Darifenacin. Retrieved from [Link][1]

  • HPLC Method Development for Darifenacin: Acharya, P. et al. (2017).[4][5][10] Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(1), 36-44.[1] Retrieved from [Link][1]

  • Stability of Amine N-Oxides: O'Neil, I. A. (2009).[1] Science of Synthesis: Amine N-Oxides.[1][11] Thieme Chemistry. Retrieved from [Link][1]

  • Chiral & Impurity Separation Context: Bawazeer, S. et al. (2016).[8] Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations.[1][6][8][10] Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Darifenacin and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of Darifenacin drug substances and products. The protocol provides a comprehensive framework, from mobile phase preparation to the execution of a gradient elution program, ensuring optimal separation and resolution of the main component from its potential impurities.

Introduction: The Importance of Impurity Profiling for Darifenacin

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urge urinary incontinence, urgency, and frequency.[1] As with any active pharmaceutical ingredient (API), the purity of Darifenacin is a critical quality attribute that directly impacts its safety and efficacy. During synthesis and storage, various related substances, including intermediates, by-products, and degradation products, can arise.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) mandate stringent control of these impurities.[2][3]

Therefore, a validated, stability-indicating analytical method is essential to separate, identify, and quantify these impurities, ensuring that the drug product meets the required quality standards.[4][5] This application note describes a gradient RP-HPLC method capable of resolving Darifenacin from a wide range of potential impurities with varying polarities.

Method Rationale and Chromatographic Principles

The complexity of potential impurities in Darifenacin necessitates a method with high resolving power. While isocratic methods can be effective for simpler separations, a gradient elution strategy is often superior for impurity profiling.[4][6]

  • Causality of Experimental Choices:

    • Reversed-Phase Chromatography (RP-HPLC): Darifenacin and its likely impurities possess moderate to low polarity, making reversed-phase chromatography with a C18 stationary phase the ideal separation mode. The non-polar C18 chains provide hydrophobic interactions, retaining the analytes from the polar mobile phase.

    • Gradient Elution: A mixture of impurities can have a broad range of polarities. An isocratic method optimized for early-eluting (more polar) impurities may lead to excessively long retention times and poor peak shape for late-eluting (less polar) compounds. Conversely, a strong isocratic mobile phase will cause polar impurities to elute near the void volume with poor resolution. A gradient program, which systematically increases the organic modifier concentration, allows for the timely elution of all compounds, ensuring good resolution for polar impurities at the start and sharp, well-defined peaks for non-polar impurities at the end of the run.

    • Mobile Phase Selection (Buffered Acetonitrile): A buffered aqueous phase is crucial for controlling the ionization state of the analytes, leading to consistent retention times and improved peak shapes. A phosphate buffer around neutral pH is often a good starting point for basic compounds like Darifenacin. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography.

    • UV Detection: Darifenacin and its related compounds contain chromophores that absorb in the low UV region. Detection at approximately 210-215 nm provides high sensitivity for both the API and its impurities, which is critical for quantifying trace-level components.[4][7]

Experimental Protocol

This protocol is a self-validating system. System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[6]

  • Chromatographic data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm, nylon or PTFE).

  • Ultrasonic bath.

Reagents and Materials
  • Darifenacin Hydrobromide Reference Standard (USP or EP grade).

  • Known Darifenacin related compound standards (if available).

  • Acetonitrile (HPLC gradient grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid (85%), analytical grade.

  • Potassium Hydroxide or Sodium Hydroxide (for pH adjustment).

  • Water (HPLC grade or Milli-Q equivalent).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to prepare a 20 mM solution.

    • Adjust the pH to 6.8 with a dilute potassium hydroxide or sodium hydroxide solution.

    • Filter the buffer through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (Organic Modifier):

    • Use HPLC gradient grade Acetonitrile.

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL of Darifenacin):

    • Accurately weigh about 25 mg of Darifenacin Hydrobromide Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Spiked Standard Solution (for method development/validation):

    • Prepare a solution of Darifenacin at the test concentration (e.g., 400 µg/mL).

    • Spike this solution with known impurities at the desired concentration level (e.g., 0.15% of the API concentration).[4]

  • Test Sample Preparation:

    • Accurately weigh and transfer a quantity of the test substance equivalent to about 20 mg of Darifenacin into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.

    • Filter a portion of the solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following conditions are a robust starting point and may be adapted based on the specific HPLC/UPLC system and column used. A UPLC system with a sub-2 µm particle column can be used to significantly reduce run time and solvent consumption.[7][8]

ParameterRecommended Condition
Chromatographic Column Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm or equivalent RP-C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 2 µL (for UPLC) or 10 µL (for HPLC)
Run Time Approximately 30 minutes
Gradient Elution Program

The gradient is designed to provide high aqueous content at the beginning to resolve polar impurities, followed by a steady increase in organic content to elute the main peak and less polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.04060
22.02080
25.02080
25.19010
30.09010

Workflow and Data Analysis

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: Buffer, B: ACN) S1 Equilibrate System with Initial Conditions P1->S1 P2 Prepare Diluent (50:50 A:B) P3 Prepare Standard & Sample Solutions P2->P3 S2 Inject Sample/Standard P3->S2 S1->S2 S3 Execute Gradient Elution Program S2->S3 S4 Detect at 215 nm S3->S4 D1 Integrate Chromatogram S4->D1 D2 Identify Peaks (based on RRT) D1->D2 D3 Quantify Impurities (% Area Normalization) D2->D3 D4 Generate Report D3->D4

Caption: Workflow for Darifenacin Related Substances Analysis.

System Suitability

Before analysis, inject a standard solution (or a system suitability solution containing the API and key impurities) five or six times. The results must conform to the following criteria (or as defined by internal or regulatory standards):

  • Tailing Factor (Asymmetry) for the Darifenacin peak: Not more than 2.0.

  • Theoretical Plates for the Darifenacin peak: Not less than 5000.

  • Relative Standard Deviation (%RSD) for the peak area of five replicate injections: Not more than 2.0%.

  • Resolution between Darifenacin and the closest eluting impurity peak: Not less than 2.0.

Calculation

The percentage of each impurity is typically calculated using the area normalization method, assuming an equal response factor for all impurities relative to the main component.

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For specified impurities with known response factors, a correction factor should be applied.

Logical Relationship Diagram

This diagram illustrates the logical dependencies and considerations for successful method implementation.

G Method Successful Analysis of Darifenacin Related Substances Validation Method Validation Method->Validation Chromatography Optimal Chromatography Chromatography->Method SamplePrep Accurate Sample Preparation SamplePrep->Method SystemSuit System Suitability Pass SystemSuit->Method Col Correct Column (C18) Col->Chromatography MP Proper Mobile Phase (pH, Composition) MP->Chromatography Grad Optimized Gradient Grad->Chromatography Temp Stable Temperature Temp->Chromatography Flow Consistent Flow Rate Flow->Chromatography Diss Complete Dissolution Diss->SamplePrep Conc Correct Concentration Conc->SamplePrep Filt Appropriate Filtration Filt->SamplePrep Res Resolution > 2.0 Res->SystemSuit Tailing Tailing < 2.0 Tailing->SystemSuit Prec Precision (%RSD < 2.0) Prec->SystemSuit

Caption: Key Factors for a Successful Darifenacin Impurity Analysis.

Conclusion

The gradient RP-HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of related substances in Darifenacin. The use of a gradient elution program ensures the necessary selectivity and resolution to separate impurities with a wide range of polarities from the active pharmaceutical ingredient. This method serves as an excellent foundation for method validation activities and can be readily implemented in a quality control environment for routine analysis and stability studies, ensuring the quality, safety, and efficacy of Darifenacin products.

References

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014) Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • SynThink. (n.d.). Darifenacin EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 159-167. [Link]

  • Murthy, M. V., et al. (2012). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • Scientific Research Publishing. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. [Link]

  • Murthy, M.V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Trade Science Inc.[Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Pharmaceutical Technology. (2002). Organic Impurities in Chemical Drug Substances. [Link]

  • U.S. Pharmacopeia. (2014). Briefing: 476 Organic Impurities in Drug Substances and Drug Products. [Link]

  • U.S. Pharmacopeia. (n.d.). Cancellations. USP-NF. [Link]

  • JAMP Pharma Corporation. (2019). PRODUCT MONOGRAPH PrJAMP DARIFENACIN. [Link]

  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. [Link]

  • Sriram, N., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 179-181. [Link]

  • GLP Pharma Standards. (n.d.). Darifenacin. [Link]

  • Kumar, P., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. ResearchGate. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Darifenacin N-Oxide

[1]

Diagnostic Framework: The "Why" Behind the Chemistry

Executive Summary: Darifenacin N-Oxide (CAS: 1391080-40-2), often designated as Impurity C in pharmacopeial contexts, is the primary oxidative degradation product of Darifenacin.[1] While the parent molecule contains a tertiary amine within a pyrrolidine ring (pKa ~9.2), the N-oxide functionality introduces a coordinate covalent bond (

1

The Core Issue: Users frequently report "disappearing peaks" or "low recovery" of the N-oxide standard during method validation. This is rarely a chromatographic anomaly; it is usually a chemical instability triggered by acidic diluents .[1]

The Stability-pH Relationship
  • Neutral/Basic Conditions (pH > 6.0): The N-oxide is thermodynamically stable.[1] The dipole moment is high, making it soluble in polar solvents (MeOH, Water).

  • Acidic Conditions (pH < 3.0): The oxygen atom of the N-oxide is weakly basic.[2][3] In the presence of strong protons (e.g., 0.1% TFA or high-molarity phosphate buffers at pH 2.0), the moiety becomes protonated (

    
    ).[1] This protonated intermediate is the gateway to degradation via:
    
    • Deoxygenation: Reversion to the parent Darifenacin (especially if trace metals are present).[1]

    • Polonovski-type Rearrangements: Elimination of water to form an iminium ion, leading to cleavage or polymerization.[1]

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific observations reported by analytical chemists.

Scenario A: "My N-Oxide peak area decreases over time in the autosampler."
Root Cause Diagnostic Check Corrective Action
Acidic Diluent Are you using 0.1% TFA or Phosphoric Acid as a diluent?Switch Diluent: Use Neutral (Water:ACN 50:50) or slightly basic (0.05% Ammonium Hydroxide in Water:MeOH).[1]
Trace Metal Contamination Are you using non-LCMS grade solvents or old glassware? Metals catalyze deoxygenation.[1]Add Chelator: Add 0.1 mM EDTA to the diluent or use high-purity LCMS-grade solvents.[1]
Thermal Instability Is the autosampler temperature > 20°C?Cool Down: Set autosampler to 4°C - 8°C. N-oxides are thermally sensitive.
Scenario B: "I cannot resolve the N-Oxide from the Parent Darifenacin."
  • Mechanism: Darifenacin (Parent) is a base.[1][2] At low pH, it is fully ionized and elutes early. The N-oxide is permanently polar.[1] At very low pH, they may co-elute due to similar hydrodynamic radii.

  • Solution: Increase Mobile Phase pH to 6.0 - 7.0 (using Ammonium Acetate).

    • Effect: The Parent becomes less ionized (more hydrophobic) and shifts to a longer retention time. The N-oxide retention remains relatively constant, improving resolution (

      
      ).[1]
      

Interactive Troubleshooting Workflow

The following decision tree guides you through the stabilization of this compound standards.

Troubleshooting_WorkflowStartISSUE: N-Oxide Recovery LossCheck_DiluentStep 1: Check Diluent pHStart->Check_DiluentIs_AcidicIs pH < 3.0?Check_Diluent->Is_AcidicAction_BufferACTION: Switch to Neutral/Basic Diluent(e.g., 10mM NH4OAc : ACN)Is_Acidic->Action_BufferYesCheck_TempStep 2: Check TemperatureIs_Acidic->Check_TempNoAction_Buffer->Check_TempIs_HotTemp > 20°C?Check_Temp->Is_HotAction_CoolACTION: Set Autosampler to 5°CIs_Hot->Action_CoolYesCheck_LightStep 3: Light ExposureIs_Hot->Check_LightNoAction_Cool->Check_LightAction_DarkACTION: Use Amber Glassware(N-oxides are photosensitive)Check_Light->Action_DarkStableOUTCOME: Stable SolutionAction_Dark->Stable

Figure 1: Decision tree for diagnosing instability of this compound reference standards.

Experimental Protocol: Forced Degradation & Stability Profiling

To empirically verify the stability of this compound in your specific matrix, perform this targeted stress test. This protocol distinguishes between oxidative formation and hydrolytic degradation.[1]

Materials Required
  • API: Darifenacin Hydrobromide.[1][4][5][6][7][8]

  • Impurity Standard: this compound (Impurity C).[1]

  • Buffer A: 0.1 M HCl (Acidic Stress).[1]

  • Buffer B: 0.1 M NaOH (Basic Stress).[1]

  • Oxidant: 3%

    
     (Oxidative Stress).[1][4]
    
Step-by-Step Methodology
  • Preparation of Stock: Dissolve this compound in Methanol to 1 mg/mL.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Control: Mix 1 mL Stock + 1 mL Water. Keep at 4°C.

  • Analysis: Neutralize samples and analyze via HPLC (C18 Column, pH 6.8 Buffer/ACN gradient).

  • Data Interpretation (Expected Results):

Stress ConditionExpected Result for N-OxideInterpretation
Acid (0.1 M HCl) Degradation Observed Peak area decreases.[1] Potential rise in Parent peak (deoxygenation) or unknown degradants.[1]
Base (0.1 M NaOH) Stable Minimal change in peak area (< 2% loss).[1]
Peroxide Stable N-Oxide is the end-product of oxidation; it generally resists further oxidation.[1]

Degradation Pathway Visualization

Understanding the chemical pathway is crucial for justifying method parameters to regulatory bodies.

Degradation_PathwayParentDarifenacin(Tertiary Amine)NOxideThis compound(Impurity C)Parent->NOxide Oxidative StressOxidationOxidation(H2O2 / Peroxides)ProtonatedProtonated N-Oxide[R3N+-OH]NOxide->Protonated + H+Acid_StressAcid Stress(pH < 2.0)DegradantDeoxygenated ParentORRearrangement ProductsProtonated->Degradant - H2O / Reduction

Figure 2: The oxidative formation of Impurity C and its subsequent instability pathways in acidic media.[1]

Frequently Asked Questions (FAQ)

Q: Can I use a pH 2.5 phosphate buffer for the mobile phase? A: It is risky. While low pH sharpens the peak of the parent amine, it may cause on-column degradation of the N-oxide if the run time is long or the column temperature is high (>40°C). We recommend a mobile phase pH between 4.5 and 6.5 using Ammonium Acetate to ensure stability and separation.

Q: Why does the N-oxide elute before the parent Darifenacin? A: The N-oxide bond (

1

Q: What is the CAS number for the N-Oxide for documentation? A: The CAS number is 1391080-40-2 .[1][8][9] It is chemically described as (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenylacetamide.[1][9][10]

References

  • RSC Analyst. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn.

  • Scientific Research Publishing. (2012).[1] Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs.

  • Thieme Connect. Product Class 3: Amine N-Oxides (General Stability Chemistry). [1]

  • National Institutes of Health (NIH). (2022).[1] Persistence of N-oxides transformation products of tertiary amine drugs.

Technical Support Center: N-Oxide Analysis & Thermal Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mass Spec Source Temperature for N-Oxide Detection Role: Senior Application Scientist Format: Technical Support Center (Interactive Guide)

Status: Operational Ticket ID: NOX-OPT-2024 Subject: Preventing In-Source Reduction of N-Oxides

The "Ghost Metabolite" Problem: An Introduction

User Query: "I am detecting high levels of the parent drug in my pure N-oxide standard. Is my standard impure, or is my mass spec breaking it down?"

Scientist's Response: It is highly probable that your mass spectrometer is chemically altering your sample before detection. This is a classic phenomenon known as In-Source Reduction (ISR) or thermal deoxygenation.

N-oxides are thermally labile.[1][2][3][4] In the high-heat environment of an Electrospray Ionization (ESI) or APCI source, the weak N–O coordinate bond can cleave. This strips the oxygen atom, converting the N-oxide back into its parent amine before it enters the mass analyzer.

The Consequence:

  • False Negatives: You underestimate the N-oxide concentration.

  • False Positives: You overestimate the parent drug concentration.

  • Metabolic Confusion: You cannot distinguish between metabolic reduction (biological) and thermal reduction (instrumental).

Diagnostic Workflow: Is Your Source Too Hot?

Before optimizing, you must confirm if thermal degradation is occurring. Do not assume; validate.

Protocol: The Temperature Ramp Test

Objective: Determine the "Thermal Threshold" of your specific N-oxide.

  • Setup: Prepare a neat solution of your N-oxide standard (1 µM in 50:50 MeOH:H2O).

  • Method: Set up a "Tee" infusion. Pump the standard at 10 µL/min combined with mobile phase flow (e.g., 300 µL/min) to mimic LC conditions.

  • Monitor: Set the MS to monitor two channels:

    • Channel A: N-Oxide [M+H]⁺[5]

    • Channel B: Parent Amine [M+H-16]⁺

  • Execute:

    • Start with the Source/Gas Temperature at the lowest setting (e.g., 100°C).

    • Increase temperature in 50°C increments every 2 minutes.

    • Stop when the signal for Channel B (Parent) begins to rise disproportionately to Channel A.

Data Interpretation

If Channel B increases as temperature rises, you have confirmed thermal in-source reduction .

ThermalDegradation cluster_0 ESI Source Environment Heat Thermal Energy (Gas Temp > 300°C) Transition N-O Bond Cleavage Heat->Transition NOxide N-Oxide [M+H]+ NOxide->Transition Heat Absorption Parent Parent Amine [M+H-16]+ Transition->Parent Deoxygenation Result False Positive Parent Signal Parent->Result

Caption: Mechanism of thermal deoxygenation in ESI sources. High gas temperatures cleave the N-O bond, mimicking metabolic reduction.

Optimization Guide: Balancing Sensitivity vs. Stability

User Query: "If I lower the temperature, I lose all my sensitivity. How do I balance this?"

Scientist's Response: Lowering the temperature reduces the efficiency of solvent evaporation (desolvation), which kills sensitivity. You must compensate for the lost heat by altering other physical parameters.

The "Cool-Source" Compensation Strategy

Use this lookup table to adjust your parameters based on your instrument vendor.

ParameterFunctionAdjustment for N-OxidesWhy?
Source/Gas Temp Evaporates SolventLOWER (100°C - 250°C)Prevents thermal N-O cleavage.
Desolvation Gas Flow Carries away solventINCREASE (Max allowable)High flow mechanically aids desolvation when heat is low.
Nebulizer Pressure Creates droplet sprayOPTIMIZE (Usually Higher)Smaller initial droplets require less heat to evaporate.
Cone/Fragmentor Voltage Ion transmission energyLOWER High potential energy causes Collision Induced Dissociation (CID) in the source.
Vendor-Specific Translation
  • Sciex (Turbo V): Lower TEM (Source Temp). Increase GS1 (Nebulizer) and GS2 (Heater Gas) flow rates.

  • Waters (Z-Spray): Keep Source Temp (Block) low (~120°C). Lower Desolvation Temp but maximize Desolvation Gas flow (>800 L/hr).

  • Agilent (Jet Stream): Lower Gas Temp and Sheath Gas Temp. Increase Sheath Gas Flow.

Optimization Workflow

OptimizationLoop Start Start Optimization Step1 Set Temp to 150°C (Safe Baseline) Start->Step1 Step2 Maximize Gas Flow Step1->Step2 Check Is Sensitivity Sufficient? Step2->Check No Increase Temp by 20°C Check->No No Yes Finalize Method Check->Yes Yes CheckDeg Check Parent Signal (ISR) No->CheckDeg CheckDeg->Step2 No Degradation Stop Stop CheckDeg->Stop Degradation Detected (Accept Lower Sensitivity) Yes->Stop

Caption: Logic flow for optimizing source conditions. The goal is to maximize sensitivity without triggering the thermal degradation threshold.

FAQ: Distinguishing N-Oxides from Hydroxyls

User Query: "My metabolite has a +16 Da mass shift. Is it an N-Oxide or a Hydroxylated metabolite? They look the same!"

Scientist's Response: This is a common dilemma. Both add 16 Da (Oxygen), but they behave differently under specific MS conditions.[1]

The "Rule of Loss"
  • Hydroxylated Metabolites (R-OH):

    • Tend to lose Water (H₂O, -18 Da) during fragmentation.

    • Are generally thermally stable.

  • N-Oxides (R-N-O):

    • Tend to lose Oxygen (O, -16 Da) or Hydroxyl (OH, -17 Da) during fragmentation.

    • Exhibit significant In-Source Fragmentation (ISF) to the parent amine.

The APCI Confirmation Test

If you have an APCI (Atmospheric Pressure Chemical Ionization) source, swap it in.

  • APCI Mechanism: APCI is more energetic and involves gas-phase chemical reactions.

  • The Signature: N-oxides in APCI often show a distinct [M+H-O]⁺ ion (loss of 16 Da) that is not present in hydroxylated metabolites [1, 2]. Hydroxylated metabolites will typically show [M+H-H₂O]⁺.

Summary Table: Identification Matrix
FeatureN-Oxide (R-N-O)Hydroxylated (R-OH)
Mass Shift +16 Da+16 Da
Thermal Stability Low (Degrades to Parent)High (Stable)
Characteristic Loss (ESI) -16 Da (O) or -17 Da (OH)-18 Da (H₂O)
APCI Signature Prominent [M+H-O]⁺Prominent [M+H-H₂O]⁺
Retention Time Usually elutes before parent (more polar)Variable (depends on position)

References

  • Ma, S., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Journal of the American Society for Mass Spectrometry.

  • Tong, V., et al. (2010). "Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Chowdhury, S.K., et al. (2004). "Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions." Rapid Communications in Mass Spectrometry.

  • Wong, S.L., et al. (2025). "Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of Trimethylamine N-Oxide." Molecules.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Darifenacin N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the assurance of a drug substance's purity is paramount. Darifenacin, a muscarinic M3 receptor antagonist for treating overactive bladder, is no exception. Among its potential impurities, Darifenacin N-Oxide stands out as a critical species to monitor, often arising from oxidative degradation.[1][2] The ability to accurately and reliably quantify this impurity is not merely a procedural step; it is a cornerstone of patient safety and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of a validated analytical method's performance against the rigorous benchmarks set by international regulatory bodies. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating a stability-indicating analytical method for this compound, grounded in the principles of the International Council for Harmonisation (ICH).[3][4][5]

Method Selection: Justifying the Gold Standard

While various analytical techniques exist for impurity profiling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the predominant and most reliable method for non-volatile, polar, and non-polar compounds like Darifenacin and its N-oxide. Its widespread adoption is due to its high resolution, sensitivity, and robustness.[1][6][7][8] This guide will therefore focus on the validation of a stability-indicating RP-HPLC method, as its successful validation is a frequent and critical task in the field. The performance of this chosen method will be compared against the stringent acceptance criteria defined by regulatory guidelines, which serves as the ultimate benchmark.

The Validation Workflow: An Interconnected System

Method validation is a holistic process that confirms an analytical procedure is fit for its intended purpose.[3][5] Each parameter provides a different piece of evidence, and together, they form a self-validating system that ensures the method's reliability. The following diagram illustrates the logical flow and relationship between the core validation characteristics.

ValidationWorkflow cluster_Setup Method Development & Optimization cluster_CoreValidation Core Validation Parameters cluster_Routine Routine Application Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity & Stability Indicating Opt->Specificity Establishes Separation LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Confirms No Interference Linearity Linearity & Range LOD_LOQ->Linearity Defines Lower Limit of Range Accuracy Accuracy (Recovery) Linearity->Accuracy Verifies Range Precision Precision (Repeatability & Intermediate) Linearity->Precision Verifies Range Robustness Robustness Accuracy->Robustness Precision->Robustness SST System Suitability Testing (SST) Robustness->SST Defines Critical Control Points Analysis Routine Analysis SST->Analysis

Figure 1: The integrated workflow for analytical method validation.

Part 1: Specificity and Stability-Indicating Power

Expertise & Experience: Specificity is the most critical validation parameter for an impurity method. Its purpose is to prove that the analytical signal belongs exclusively to the analyte of interest—in this case, this compound.[9] We must demonstrate that the method can separate the N-oxide peak from the main Darifenacin peak, other process-related impurities, and any potential degradation products that could form during the product's shelf-life. This is achieved through forced degradation studies, which intentionally stress the drug substance to generate these degradants.[10]

Experimental Protocol: Forced Degradation
  • Prepare Samples: Expose Darifenacin drug substance to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV/Vis light in a photostability chamber (ICH Q1B).

  • Spiked Sample: Prepare a solution containing the Darifenacin drug substance spiked with a known quantity of this compound impurity standard and any other known related substances.

  • Analysis: Analyze all stressed samples, the spiked sample, and an unstressed control sample using the proposed HPLC method. Employ a Photodiode Array (PDA) detector to assess peak purity.

Data Comparison & Acceptance Criteria
ParameterAcceptance CriterionSupporting Rationale
Resolution (Rs) Resolution between this compound and any adjacent peak must be ≥ 2.0.Ensures baseline separation, allowing for accurate integration and quantification.
Peak Purity The peak purity index for this compound in all stressed and spiked samples must pass.Confirms that no other compound is co-eluting, ensuring the peak is spectrally homogeneous.[6][12]
Interference No peaks from placebo or other known impurities should interfere with the N-Oxide peak.Guarantees the method's specificity for the target analyte in the actual product matrix.

Part 2: Sensitivity - LOD & LOQ

Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[13][14] For impurity analysis, the LOQ is the more critical parameter as regulatory guidelines require impurities to be quantified at very low levels (e.g., below 0.10%).[4]

Experimental Protocol: Determining LOD & LOQ
  • Method 1: Signal-to-Noise Ratio (S/N)

    • Prepare a series of dilute solutions of this compound.

    • Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]

  • Method 2: Based on Standard Deviation of the Response and the Slope

    • Establish the slope (S) from the linearity curve (see next section).

    • Determine the standard deviation of the response (σ). This can be done by analyzing a number of blank samples and calculating the standard deviation of the responses, or by using the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) [13]

  • Verification: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6) to verify its precision and accuracy.

Data Comparison & Acceptance Criteria
ParameterAcceptance Criterion (Example)Supporting Rationale
LOD (S/N) ~ 3:1Establishes the minimum detectable level.
LOQ (S/N) ~ 10:1Establishes the minimum quantifiable level with confidence.
Precision at LOQ RSD ≤ 10% for n=6 injections.Confirms that measurements at this low level are repeatable.
Accuracy at LOQ Recovery should be within 80-120%.Confirms that measurements at this low level are close to the true value.

Part 3: Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. For an impurity, this range must, at a minimum, span from the LOQ to 120% of the impurity specification limit.[17]

CoreRelationships cluster_range Defines the working interval Linearity Linearity Range Range Linearity->Range Establishes Proportionality Accuracy Accuracy Range->Accuracy Demonstrated Across Precision Precision Range->Precision Demonstrated Across LOQ LOQ LOQ->Range Lower Bound SpecLimit 120% of Spec Limit SpecLimit->Range Upper Bound

Sources

A Comparative Guide to Determining the Limit of Detection (LOD) for Darifenacin N-Oxide in Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) of Darifenacin N-Oxide, a potential impurity and metabolite of the active pharmaceutical ingredient (API) Darifenacin.[1][2][3] We will explore the underlying principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and purity of Darifenacin drug substances.

The Critical Role of Impurity Profiling in Pharmaceutical Quality

In pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over any impurities present in an API.[4][5] this compound (CAS No. 1391080-40-2) is a known related substance to Darifenacin.[2][6][7][8] Its presence, whether arising from the manufacturing process or as a degradation product, must be monitored and quantified.[1][9]

The Limit of Detection (LOD) is a critical performance characteristic of an analytical procedure. It represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.[10][11][12] Establishing a robust and appropriate LOD is not merely a technical exercise; it is a foundational requirement for a validated, stability-indicating analytical method that can guarantee a drug substance meets its predefined quality specifications.

Method Selection: A Tale of Two Techniques

The choice of an analytical technique for impurity determination is driven by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. structural elucidation). For this compound, two methods stand out for their applicability: HPLC-UV, the workhorse of quality control labs, and LC-MS/MS, the gold standard for sensitivity and specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common technique for routine purity analysis in the pharmaceutical industry.[13][14] It offers a balance of sensitivity, robustness, and cost-effectiveness. Its suitability depends on the impurity possessing a UV-active chromophore, which this compound does.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers significantly higher sensitivity and unparalleled selectivity by separating analytes chromatographically and then detecting them based on their unique mass-to-charge ratio (m/z).[15][16] It is particularly valuable for detecting trace-level impurities or when co-elution with other components is a concern.[9][15]

Experimental Protocol: LOD Determination for this compound via HPLC-UV

Rationale and Foundational Choices

The primary goal is to develop a method that is specific and sensitive enough to detect this compound at levels relevant to regulatory reporting thresholds (typically 0.05% to 0.10% with respect to the API).[4] A reversed-phase HPLC method is chosen for its versatility in separating moderately polar compounds like Darifenacin and its N-Oxide.

Step-by-Step Methodology

Objective: To determine the LOD of this compound in Darifenacin drug substance using the Signal-to-Noise (S/N) ratio approach and confirmation via the calibration curve method.

Materials & Instrumentation:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[19]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[13]

  • Reference Standards: Certified reference standards of Darifenacin Hydrobromide and this compound.

Chromatographic Conditions (Illustrative Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. An isocratic example could be Phosphate Buffer (pH 5.5): Acetonitrile (20:80 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: Determined from the UV spectrum of this compound; likely near the absorbance maxima of Darifenacin itself (e.g., 282-286 nm).[13][20]

Procedure:

  • Specificity Demonstration:

    • Inject solutions of blank (diluent), Darifenacin API, and this compound individually to establish their retention times.

  • LOD Determination by Signal-to-Noise (S/N) Ratio:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to prepare a series of solutions with known, low concentrations (e.g., 1.0, 0.5, 0.2, 0.1, 0.05 µg/mL).

    • Inject the blank solution multiple times (e.g., n=6) to determine the baseline noise. The noise should be measured over a region of the chromatogram equivalent to at least 20 times the peak width at half-height.

    • Inject the diluted N-Oxide solutions.

    • Determine the concentration at which the signal (peak height) is reliably distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[10][11]

  • LOD Determination by Calibration Curve Method:

    • Prepare a calibration curve using a series of at least five concentrations of this compound in the expected LOD range.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve.[10]

    • This statistical approach provides a calculated value that must be experimentally verified.

  • Confirmation of LOD:

    • Prepare a new solution of this compound at the concentration determined in step 2 or 3.

    • Inject this solution multiple times (e.g., n=6) to confirm that the analyte peak is reliably detected in every injection.

Workflow Visualization

LOD_Determination_Workflow cluster_prep Phase 1: Preparation & Specificity cluster_sn Phase 2: S/N Method cluster_cal Phase 3: Calibration Curve Method cluster_confirm Phase 4: Confirmation prep Prepare Mobile Phase, Diluent, and Standards specificity Inject Blank, API, & Impurity Confirm Resolution > 2 prep->specificity dilute_sn Prepare Serial Dilutions of N-Oxide specificity->dilute_sn Proceed if specific prep_cal Prepare Low-Level Calibration Standards specificity->prep_cal Proceed if specific inject_sn Inject Blank & Dilutions dilute_sn->inject_sn calc_sn Calculate S/N Ratio Identify Concentration at S/N ≈ 3:1 inject_sn->calc_sn confirm Prepare Solution at Estimated LOD calc_sn->confirm inject_cal Inject Standards & Generate Calibration Curve prep_cal->inject_cal calc_lod Calculate LOD = 3.3 * (σ / S) inject_cal->calc_lod calc_lod->confirm inject_confirm Inject Multiple Times Verify Reliable Detection confirm->inject_confirm report Report Final LOD inject_confirm->report

Caption: Workflow for LOD determination of this compound.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The selection between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following table provides an objective comparison of their expected performance for detecting this compound.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Typical LOD 0.1 - 1.0 µg/mL0.001 - 0.1 µg/mLMass spectrometry is inherently more sensitive than UV detection, allowing for the detection of much lower concentrations.[15][16]
Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. LC-MS/MS adds a dimension of mass filtering, providing exceptional selectivity.[15]
Confirmation Based on Retention TimeBased on Retention Time, Parent Ion Mass, and Fragment Ion RatiosLC-MS/MS provides multiple points of confirmation, leading to a much higher degree of confidence in the identity of the detected peak.[16]
Robustness HighModerateHPLC-UV systems are generally more robust and easier to operate in a routine QC environment. LC-MS/MS systems are more complex and sensitive to matrix effects.
Cost & Complexity Low to ModerateHighThe capital investment, maintenance costs, and operator expertise required for LC-MS/MS are significantly higher than for HPLC-UV.
Ideal Application Routine Quality Control, Release TestingImpurity Identification, Trace Analysis, Reference Standard CharacterizationHPLC-UV is ideal for established methods where impurities are known and present at levels well above the LOD.[4] LC-MS/MS is essential for method development, identifying unknown impurities, and when extremely low detection limits are required.[1][9]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound in a drug substance.

  • For routine quality control and batch release testing , a validated HPLC-UV method is typically sufficient, cost-effective, and robust. Its LOD can be readily established to be below the required reporting thresholds set by guidelines like ICH Q3A.

Ultimately, the choice of methodology must be justified based on a scientific, risk-based approach as outlined in modern analytical procedure development guidelines.[4] A well-characterized HPLC-UV method is often the pragmatic and compliant choice for its intended purpose, while LC-MS/MS remains the definitive tool for more demanding analytical challenges.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Vertex AI Search.
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Key Validation Characteristics in ICH Q2. (2025). Altabrisa Group.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik.
  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formul
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantit
  • A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolve Mass.
  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (2020).
  • Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug S. (2017). IJPPR.
  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. (2009). TSI Journals.
  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. (n.d.). Analyst (RSC Publishing).
  • A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical. (2019). International Journal of Pharma and Bio Sciences.
  • Initial-rate and fixed-kinetic spectrophotometric methods for determination of darifenacin hydrobromide in bulk and in its pharmaceutical preparation. (2020).
  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. (2025).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. (2013). Dissolution Technologies.
  • A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical dosage form. (2019). Int J Pharm Bio Sci.
  • Kathirvel S., Satyanarayana SV, and Devalarao G. (2011). A Simple and Validated UV Spectroscopic Method for the Estimation of Darifenacin Hydrobromide in Bulk and Pharmaceutical Dosage Form.Journal of Pharmacy Research.
  • This compound Impurity. (n.d.). SRIRAMCHEM.
  • This compound Impurity. (n.d.). molsyns.com.
  • This compound Impurity. (n.d.). Opulent Pharma.
  • This compound Impurity | CAS No- 1391080-40-2. (n.d.). Chemicea Pharmaceuticals.
  • This compound | CAS 1391080-40-2. (n.d.). Veeprho Pharmaceuticals.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Darifenacin N-Oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Due to the limited availability of specific toxicological and environmental data for Darifenacin N-Oxide, a conservative approach is warranted. It is prudent to assume that the hazards associated with this compound are comparable to its parent compound, Darifenacin. Darifenacin is known to be an antimuscarinic agent, and accidental exposure could lead to adverse pharmacological effects.[4]

Key Hazard Considerations for Darifenacin (as a proxy for this compound):

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) May be harmful if swallowed.Assumed from parent compound data
Skin Corrosion/Irritation May cause skin irritation.Assumed from parent compound data
Eye Damage/Irritation May cause serious eye irritation.Assumed from parent compound data
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.Assumed from parent compound data

A critical consideration for N-oxide metabolites is their potential instability and the possibility of reverting to the parent drug.[5] This retroconversion underscores the importance of proper handling and disposal to prevent unintended environmental exposure to the active parent compound.

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risk of exposure during handling and disposal, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases where dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Collect the Spilled Material: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, followed by a thorough rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

Proper Disposal Procedures for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste.[6][7][8] Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on the available information for the parent compound and the general nature of pharmaceutical research chemicals, this compound should be treated as a hazardous chemical waste.

  • Containerization:

    • Collect all waste containing this compound (e.g., unused material, contaminated labware, spill cleanup debris) in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: 1391080-40-2.

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Segregate the waste from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution and the EPA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling Handling & Collection cluster_storage Storage & Disposal WasteGen Generation of This compound Waste AssumeHazard Assume Hazards Similar to Parent Compound (Darifenacin) WasteGen->AssumeHazard No specific SDS available WasteCharacterization Characterize as Hazardous Chemical Waste AssumeHazard->WasteCharacterization SelectContainer Select Appropriate Waste Container WasteCharacterization->SelectContainer LabelContainer Label Container Correctly (Name, CAS, Hazard) SelectContainer->LabelContainer CollectWaste Collect Waste in Sealed Container LabelContainer->CollectWaste StoreSAA Store in Designated Satellite Accumulation Area (SAA) CollectWaste->StoreSAA ContactEHS Contact EHS for Pickup (When Full or Timed Out) StoreSAA->ContactEHS FinalDisposal Disposal via Licensed Hazardous Waste Vendor ContactEHS->FinalDisposal

Caption: Decision-making workflow for the proper disposal of this compound.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). This compound | CAS 1391080-40-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem. Retrieved from [Link]

  • Zhou, H., Zhang, L., Ji, J., Xie, Y., & Xing, J. (2023). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. Current Drug Metabolism, 24(2), 131–138. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023, July 12). Darifenacin. LiverTox. Retrieved from [Link]

  • Warner Chilcott. (2015, November 29). ENABLEX® (Darifenacin) TABLET, EXTENDED RELEASE SDS. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.